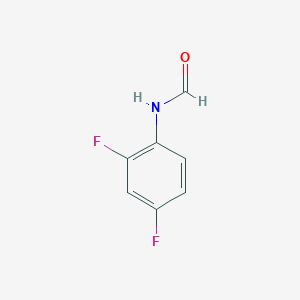

N-(2,4-difluorophenyl)formamide

Description

Properties

IUPAC Name |

N-(2,4-difluorophenyl)formamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO/c8-5-1-2-7(10-4-11)6(9)3-5/h1-4H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STIXBOLNIAVBOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.12 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-(2,4-difluorophenyl)formamide CAS number and properties

Executive Summary

N-(2,4-Difluorophenyl)formamide is a specialized organofluorine intermediate critical to the synthesis of nitrogen-containing heterocycles and isocyanides. While often generated in situ or used immediately without isolation in high-throughput medicinal chemistry, it serves as the stable precursor to 2,4-difluorophenyl isocyanide (CAS 428818-83-1), a key building block for multicomponent reactions (MCRs) such as the Ugi and Passerini reactions.

This guide details the physicochemical profile, synthesis protocols, and application workflows for this compound, addressing the specific needs of researchers in drug discovery and agrochemical development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

| Property | Description |

| Chemical Name | N-(2,4-Difluorophenyl)formamide |

| Common Synonyms | 2',4'-Difluoroformanilide; N-Formyl-2,4-difluoroaniline |

| CAS Number | Not widely listed as a commodity chemical; Precursor to CAS 428818-83-1 |

| Molecular Formula | C₇H₅F₂NO |

| Molecular Weight | 157.12 g/mol |

| Structure | Aniline derivative with ortho/para fluorine substitution and an N-formyl group |

| Physical State | White to off-white solid (typically) |

| Solubility | Soluble in DCM, CHCl₃, DMSO, Methanol; Sparingly soluble in water |

| Precursor CAS | 367-25-9 (2,4-Difluoroaniline) |

Key Structural Features[1]

-

Rotamerism: Like most formanilides, this compound exists as a mixture of cis and trans rotamers in solution due to the partial double bond character of the C-N amide bond. This is a critical consideration for NMR analysis, where split peaks may be observed.

-

Electronic Effects: The fluorine atoms at the 2- and 4-positions are electron-withdrawing, reducing the nucleophilicity of the nitrogen compared to non-fluorinated analogues. This influences the rate of downstream reactions, such as dehydration to isocyanide.

Synthesis & Manufacturing Protocols

The synthesis of N-(2,4-difluorophenyl)formamide is reliably achieved through the formylation of 2,4-difluoroaniline . Two primary methods are recommended depending on scale and available reagents.

Method A: Acetic Formic Anhydride (High Yield / Lab Scale)

This method uses in situ generated acetic formic anhydride, a potent formylating agent, to drive the reaction to completion under mild conditions.

Reagents:

-

2,4-Difluoroaniline (1.0 eq)[1]

-

Formic acid (1.2 eq)

-

Acetic anhydride (1.1 eq)

-

Dichloromethane (DCM) or THF (Solvent)

Protocol:

-

Preparation of Active Reagent: In a dry flask, mix formic acid (1.2 eq) and acetic anhydride (1.1 eq). Stir at 55–60 °C for 2 hours to generate acetic formic anhydride. Cool to 0 °C.

-

Addition: Dissolve 2,4-difluoroaniline in dry DCM. Add this solution dropwise to the cooled anhydride mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (typically 30% EtOAc/Hexane) or LC-MS.

-

Workup: Quench with saturated NaHCO₃ solution to neutralize excess acid. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallization from Ethanol/Water or flash chromatography if high purity is required.

Method B: Azeotropic Distillation (Scale-Up)

For larger scales, direct reaction with formic acid using a Dean-Stark trap to remove water drives the equilibrium forward.

Protocol:

-

Combine 2,4-difluoroaniline and excess 85% formic acid in toluene.

-

Reflux with a Dean-Stark apparatus to continuously remove water.

-

Once water evolution ceases, distill off excess toluene and formic acid.

-

The residue solidifies upon cooling and can be recrystallized.

Applications in Drug Development[1][5]

The primary utility of N-(2,4-difluorophenyl)formamide lies in its role as a "masked" isocyanide or a protected aniline.

Synthesis of 2,4-Difluorophenyl Isocyanide

The most critical application is the dehydration of the formamide to yield the corresponding isocyanide (CAS 428818-83-1). Isocyanides are unique functional groups used in:

-

Ugi 4-Component Reaction (U-4CR): Synthesis of peptide mimetics and lactams.

-

Passerini 3-Component Reaction (P-3CR): Synthesis of α-acyloxy carboxamides.

-

Heterocycle Formation: Precursors for benzimidazoles and quinoxalines.

Dehydration Protocol (POCl₃ Method): Dissolve N-(2,4-difluorophenyl)formamide in dry DCM with triethylamine (3-4 eq). Cool to -5 °C. Add POCl₃ (1.1 eq) dropwise. The reaction is typically complete in <1 hour, yielding the isocyanide.

Visualized Workflow

The following diagram illustrates the synthesis pathway and downstream utility.

Caption: Synthesis pathway from 2,4-difluoroaniline to bioactive scaffolds via the formamide intermediate.[2][3]

Analytical Characterization

Validating the identity of N-(2,4-difluorophenyl)formamide requires careful interpretation of NMR data due to rotamerism.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃/DMSO-d₆):

-

Formyl Proton (-CHO): Typically appears as two signals (due to cis/trans rotamers) in the range of 8.3 – 8.8 ppm .

-

Amide Proton (-NH): Broad singlet, often split, in the range of 9.5 – 10.5 ppm .

-

Aromatic Protons: Multiplets in the 6.9 – 8.2 ppm range. The 2,4-difluoro substitution pattern creates complex splitting (td, m) due to H-F coupling.

-

Ratio: The cis and trans isomers typically exist in a ratio (e.g., 3:1 or 4:1) depending on the solvent.[4]

-

Infrared Spectroscopy (IR)

-

C=O Stretch: Strong band at 1660 – 1690 cm⁻¹ (Amide I).

-

N-H Stretch: Broad band at 3200 – 3300 cm⁻¹ .

Safety & Handling (EHS)

While specific toxicological data for the formamide may be limited, it should be handled with the same precautions as its parent aniline, 2,4-difluoroaniline , which is known to be toxic.

-

Hazard Classification (Predicted):

-

Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.

-

Skin/Eye Irritation: Causes skin irritation and serious eye irritation.

-

Target Organs: Blood (Potential methemoglobinemia agent like other anilines).

-

-

Handling: Always use a chemical fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place. Moisture sensitive (hydrolysis back to aniline is possible under acidic/basic conditions).

References

-

Synthesis of Isocyanides: Salami, S. A., Siwe-Noundou, X., & Krause, R. W. M. (2022).[5] A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent.[5] Molecules, 27(19), 6708. Link

-

Formylation Methods: Kobayashi, G., Saito, T., & Kitano, Y. (2011). A Novel Method for Preparing Isocyanides from N-Substituted Formamides with Chlorophosphate Compounds.[5] Synthesis, 2011(19), 3225-3234. Link

-

Precursor Data: NIST Chemistry WebBook, SRD 69. "2,4-Difluoroaniline".[1] Link

-

Isocyanide Applications: Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89. Link

Sources

The Strategic Role of N-(2,4-difluorophenyl)formamide in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

[City, State] – [Date] – In the intricate world of drug discovery and development, the strategic selection of starting materials and intermediates is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of chemical building blocks, N-(2,4-difluorophenyl)formamide has emerged as a cornerstone in the construction of complex molecular architectures with significant pharmacological potential. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, elucidates the multifaceted applications of N-(2,4-difluorophenyl)formamide in medicinal chemistry, with a particular focus on its role as a precursor to potent kinase inhibitors and other therapeutic agents.

Introduction: The Significance of the 2,4-Difluorophenyl Moiety

The 2,4-difluorophenyl structural motif is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their metabolic stability, binding affinity, and overall pharmacokinetic profile. The presence of two fluorine atoms on the phenyl ring can modulate the electronic properties of the molecule, influence its conformation, and block sites of metabolic oxidation, thereby increasing its in vivo half-life. N-(2,4-difluorophenyl)formamide serves as a versatile and readily accessible entry point to this valuable chemical space.

N-(2,4-difluorophenyl)formamide as a Key Precursor to Quinolines

One of the most powerful applications of N-arylformamides, including N-(2,4-difluorophenyl)formamide, is in the synthesis of quinoline derivatives. Quinolines are a prominent class of nitrogen-containing heterocyclic compounds found in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.

The Vilsmeier-Haack Reaction: A Gateway to Functionalized Aromatics

The Vilsmeier-Haack reaction is a versatile formylation reaction that utilizes a substituted formamide and a phosphorus oxychloride reagent to introduce a formyl group onto an electron-rich aromatic or heterocyclic ring.[1][2] In the context of N-(2,4-difluorophenyl)formamide, this reaction can be envisioned as a key step in the construction of more complex intermediates. The formamide itself can act as the Vilsmeier reagent precursor, which can then react with a suitable nucleophilic partner.

A critical application of this reactivity is in the synthesis of quinolines via a cyclization reaction. While a direct Vilsmeier-Haack reaction on an unactivated benzene ring is challenging, the formamide moiety can participate in intramolecular cyclization reactions, particularly when tethered to a suitably activated precursor.

Conceptual Synthetic Pathway to Quinolines

A conceptual pathway for the synthesis of a substituted quinoline from N-(2,4-difluorophenyl)formamide is outlined below. This pathway leverages the formamide as a source of one of the carbon atoms in the newly formed heterocyclic ring.

Sources

An In-depth Technical Guide to Fluorinated Formanilides in Pharmaceutical Research

Introduction: The Unseen Influence of a Single Atom

In the landscape of modern medicinal chemistry, the formanilide scaffold, a simple N-phenylformamide structure, serves as a versatile backbone for a multitude of pharmacologically active agents[1][2]. However, it is the strategic introduction of a single, highly electronegative element—fluorine—that often elevates these molecules from mere chemical curiosities to potent therapeutic candidates. The substitution of hydrogen with fluorine can dramatically alter a molecule's physicochemical and pharmacokinetic properties in ways that are often beneficial for potency, selectivity, and metabolic fate[3][4][5].

This guide provides an in-depth exploration of fluorinated formanilides, moving beyond a simple catalog of compounds to explain the fundamental principles and practical applications that drive their use in pharmaceutical research. We will delve into the strategic rationale for fluorination, provide robust synthetic methodologies, and present a comprehensive workflow for pharmacological evaluation. This document is designed for the hands-on researcher, offering not just information, but actionable insights and field-proven protocols.

The Strategic Imperative for Fluorination in Formanilide Scaffolds

The decision to introduce fluorine into a formanilide-based drug candidate is a strategic one, aimed at overcoming common hurdles in drug development. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are leveraged to fine-tune molecular behavior[4][6].

Enhancing Metabolic Stability: The "Metabolic Switching" Phenomenon

A primary driver for fluorination is to block metabolic oxidation[7][8]. The cytochrome P450 (CYP) family of enzymes in the liver are notorious for hydroxylating aromatic rings, a primary route of drug metabolism and clearance. By replacing a hydrogen atom at a metabolically vulnerable position (a "soft spot") with a fluorine atom, we can effectively shield the molecule from CYP-mediated degradation. The C-F bond is significantly stronger than the C-H bond, making it resistant to enzymatic cleavage[4]. This "metabolic switching" can lead to:

-

Increased Half-Life: Reduced metabolic clearance prolongs the drug's presence in the bloodstream.

-

Improved Oral Bioavailability: By minimizing first-pass metabolism in the liver, a greater fraction of the administered dose reaches systemic circulation.

-

Consistent Pharmacokinetic Profiles: Predictable metabolism leads to more reliable dosing regimens.

Modulating Physicochemical Properties

Beyond metabolic stability, fluorine substitution provides a powerful tool for modulating key physicochemical parameters:

-

Lipophilicity: The introduction of fluorine generally increases a molecule's lipophilicity (LogP)[3][7][8]. This can enhance membrane permeability, a critical factor for oral absorption and crossing the blood-brain barrier[3][4]. However, excessive lipophilicity can also lead to reduced aqueous solubility and increased clearance, highlighting the need for careful, context-dependent design[3].

-

pKa Alteration: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. When placed near a basic functional group, such as the formanilide nitrogen, it can lower the pKa (reduce basicity)[4][7][8]. This can be advantageous, as less basic compounds are often less likely to be sequestered in acidic lysosomes and may exhibit better membrane permeation[4].

-

Conformational Control and Binding Affinity: Fluorine can engage in unique, non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity[3][4][5]. Furthermore, the introduction of fluorine can alter the conformational preferences of the formanilide scaffold, potentially locking it into a more bioactive conformation[3].

The cumulative effect of these modifications is often a significant improvement in the overall drug-like properties of the molecule, striking the critical balance between potency, safety, and pharmacokinetics that is essential for clinical success[6].

Synthetic Strategies for Fluorinated Formanilides

The synthesis of fluorinated formanilides can be approached from two primary directions: formylation of a pre-fluorinated aniline or direct fluorination of a formanilide scaffold. The choice of strategy depends on the availability of starting materials and the desired regioselectivity of fluorination.

General Synthetic Workflow

The most common and often most straightforward approach involves the formylation of a commercially available fluoroaniline. This method provides precise control over the location of the fluorine substituent.

Caption: General workflow for synthesizing fluorinated formanilides.

Detailed Experimental Protocol: Synthesis of N-(4-fluorophenyl)formamide

This protocol describes a reliable, one-pot synthesis via the formylation of 4-fluoroaniline using formic acid, a common and efficient method.

Materials:

-

4-fluoroaniline

-

Formic acid (≥95%)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser and Dean-Stark trap

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and Dean-Stark trap, add 4-fluoroaniline (e.g., 11.1 g, 0.1 mol) and toluene (100 mL).

-

Addition of Formic Acid: While stirring, slowly add formic acid (e.g., 5.5 g, 0.12 mol, 1.2 equivalents).

-

Azeotropic Water Removal: Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 3-5 hours).

-

Reaction Quench and Workup: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a separatory funnel containing 100 mL of saturated sodium bicarbonate solution to neutralize any excess formic acid.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification and Characterization (Self-Validation): The resulting crude solid is typically of high purity. For further purification, it can be recrystallized from a suitable solvent system (e.g., ethanol/water).

-

Validation: The identity and purity of the final product, N-(4-fluorophenyl)formamide, must be confirmed by analytical techniques such as ¹H NMR, ¹⁹F NMR, Mass Spectrometry (MS), and melting point determination. The obtained data should be compared with literature values[9].

-

Case Study: Leveraging Fluorination to Overcome Bioavailability Challenges

A compelling example of the power of fluorination can be seen in the development of kinase inhibitors. In many drug discovery programs, an initial lead compound may exhibit excellent potency in vitro but fail in vivo due to poor metabolic stability and low bioavailability.

Consider a hypothetical parent formanilide inhibitor of a key oncogenic kinase. The phenyl ring is identified as a primary site of metabolic attack (hydroxylation).

Table 1: Comparison of Physicochemical and Pharmacokinetic Properties

| Compound | Fluorine Position | In Vitro Potency (IC₅₀, nM) | Microsomal Stability (t½, min) | Oral Bioavailability (F, %) |

| Parent Formanilide | None | 50 | < 5 | 2 |

| Fluorinated Analog | 4-fluoro | 55 | > 60 | 45 |

By introducing a fluorine atom at the 4-position of the aniline ring, the metabolic "soft spot" is blocked. As shown in Table 1, this single atomic substitution leads to a dramatic increase in metabolic stability (half-life in liver microsomes increases from <5 minutes to >60 minutes) and a more than 20-fold improvement in oral bioavailability, with only a negligible impact on in vitro potency. This transformation converts a failed lead into a viable drug candidate.

Pharmacological Evaluation Workflow

A systematic and robust workflow is essential for evaluating the pharmacological profile of newly synthesized fluorinated formanilides. This process is designed to be a self-validating cascade, where data from one stage informs the decisions and experimental design of the next.

Caption: A cascading workflow for pharmacological evaluation.

Detailed Protocol: Cell Viability (MTT) Assay

This protocol is a foundational cell-based assay to determine the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Target cancer cell line (e.g., A549, HeLa)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

Fluorinated formanilide compounds dissolved in DMSO (stock solution)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the fluorinated formanilide compounds in complete medium from the DMSO stock. The final DMSO concentration in the wells should be ≤0.5% to avoid solvent toxicity. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 2-4 hours.

-

Formazan Solubilization: After the incubation with MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Data Acquisition (Validation): Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Perspectives

Fluorinated formanilides represent a cornerstone in modern drug discovery, offering a powerful and versatile platform for developing novel therapeutics. The strategic incorporation of fluorine is not a matter of trial and error but a rational design principle grounded in the fundamental concepts of medicinal chemistry. By enhancing metabolic stability, modulating physicochemical properties, and improving binding interactions, fluorination provides a clear path to overcoming many of the challenges inherent in the drug development process.

The future of this field will likely be driven by advances in synthetic chemistry, particularly late-stage fluorination techniques that allow for the rapid diversification of complex molecules[3]. As our understanding of fluorine's subtle effects on biological systems continues to grow, so too will our ability to rationally design the next generation of highly effective and safe medicines based on the fluorinated formanilide scaffold.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

-

Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369. [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540. [Link]

-

Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of medicinal chemistry, 61(14), 5822-5880. [Link]

- Gillard, R. J., et al. (2021). Fluorine in drug discovery: Role, design and case studies. Vertex AI Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFB0ZjXNvQziWcgvmi5q3FTusoUc32DKpXdqPZSK1SdnPXIYSjNiLSO005mmB-aY2QELY6gb0m_-4hVLpo46lRpyUGLB_t4M2OeerzVknImlGO19zZAnQcQNNvYioHBqJlGjusXgQQ6aYCXVYvYTOOTis_PQVpXi7MGHibuTs5oRnPnncrtziM=]

- Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcCOH1FOTwpeygQ3CjoOJWDBbu-zfXv4xxYeoiTTeKRzRo9BZI3kQsFzWuj9IZGuHH8c0Sl-bcefbyjR71H7Hz08GDSFxo9KdKkM4Z_ra6ujiNeIFeVQ-etJdJufyUomZozj5CqzhnWvQtxMGIz3WEgolgmjj6s8_KN9SIN5GDmQsjIeb_PPDOK2GkDEAmcGRcDq6KYkgpoQShSDbgsyfBf1KXe8CwRm1uqA==]

-

Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of modern developments. Journal of Fluorine Chemistry, 127(3), 303-319. [Link]

-

Purser, S., et al. (2008). The role of fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

-

Zakrzewska, A., et al. (2001). 4-Fluoroanilines: synthesis and decomposition. Journal of Fluorine Chemistry, 111(1), 1-10. [Link]

-

PubChem. (n.d.). Formanilide. National Center for Biotechnology Information. [Link]

-

Wikipedia. (2022, October 19). Formanilide. [Link]

-

MDPI. (2024, February 22). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]

-

Encyclopedia.pub. (2024, February 27). The Role of Small Molecules Containing Fluorine Atoms. [Link]

-

MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

Sources

- 1. Formanilide | C7H7NO | CID 7671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Formanilide - Wikipedia [en.wikipedia.org]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apolloscientific.co.uk [apolloscientific.co.uk]

- 7. mdpi.com [mdpi.com]

- 8. The Role of Small Molecules Containing Fluorine Atoms | Encyclopedia MDPI [encyclopedia.pub]

- 9. (PDF) 4-Fluoroanilines: synthesis and decomposition [academia.edu]

Methodological & Application

Application Notes and Protocols for Passerini Reaction Substrates Containing a 2,4-Difluorophenyl Group

Introduction: The Strategic Integration of the 2,4-Difluorophenyl Moiety in Multicomponent Reactions

The Passerini three-component reaction (P-3CR), first reported by Mario Passerini in 1921, is a cornerstone of multicomponent reaction chemistry.[1] It offers a powerful and atom-economical method for the one-pot synthesis of α-acyloxy amides from an aldehyde (or ketone), a carboxylic acid, and an isocyanide.[1][2] This reaction has found extensive applications in the rapid generation of diverse molecular scaffolds, particularly in medicinal chemistry and drug discovery.[1]

The incorporation of fluorine atoms into bioactive molecules is a well-established strategy in pharmaceutical development to enhance a compound's metabolic stability, binding affinity, and pharmacokinetic profile.[3] The 2,4-difluorophenyl group, in particular, offers a unique combination of electronic and steric properties that can significantly influence the biological activity of a molecule. These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the utilization of 2,4-difluorophenyl-containing substrates in the Passerini reaction, with a focus on practical, field-proven protocols and the underlying scientific rationale.

The 2,4-Difluorophenyl Group: A Privileged Scaffold in Drug Design

The strategic placement of two fluorine atoms on a phenyl ring, as in the 2,4-difluorophenyl moiety, imparts several advantageous properties to a molecule:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage by cytochrome P450 enzymes, leading to an increased half-life of the drug in the body.

-

Modulation of Physicochemical Properties: The high electronegativity of fluorine can alter the pKa of nearby functional groups and influence the molecule's lipophilicity, thereby affecting its solubility and membrane permeability.

-

Improved Binding Affinity: Fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to enhanced binding affinity and potency.

-

Conformational Control: The presence of fluorine substituents can influence the preferred conformation of a molecule, which can be crucial for optimal interaction with a biological target.

Given these benefits, the development of robust synthetic methodologies to incorporate the 2,4-difluorophenyl group into diverse molecular architectures is of significant interest to the drug discovery community. The Passerini reaction provides an efficient and versatile platform to achieve this goal.

The Passerini Reaction: Mechanism and Key Considerations

The mechanism of the Passerini reaction is generally believed to proceed through a concerted pathway in aprotic solvents, where the three components come together in a cyclic transition state.[1]

Caption: Generalized mechanism of the Passerini reaction.

Key Experimental Considerations:

-

Solvent: The Passerini reaction is typically carried out in aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[1] The choice of solvent can influence the reaction rate and, in some cases, the diastereoselectivity.

-

Temperature: Most Passerini reactions proceed readily at room temperature. However, for less reactive substrates, gentle heating may be required.[4]

-

Concentration: The reaction is favored at higher concentrations of the reactants.[1]

-

Purity of Reagents: The use of pure starting materials is crucial for obtaining high yields and clean reaction profiles. Aldehydes, in particular, should be free of the corresponding carboxylic acid, which can arise from oxidation.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for conducting the Passerini reaction with 2,4-difluorobenzaldehyde as a key substrate. These protocols have been designed to be robust and adaptable to a range of isocyanide and carboxylic acid coupling partners.

Protocol 1: Synthesis of 2-(tert-butylcarbamoyl)-1-(2,4-difluorophenyl)ethyl acetate

This protocol details the reaction of 2,4-difluorobenzaldehyde with tert-butyl isocyanide and acetic acid.

Materials:

-

2,4-Difluorobenzaldehyde (98%)

-

tert-Butyl isocyanide (98%)

-

Glacial Acetic Acid (≥99.7%)

-

Dichloromethane (DCM), anhydrous

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringes

-

Nitrogen or argon inlet

-

Rotary evaporator

-

Glassware for column chromatography

Caption: Experimental workflow for Protocol 1.

Procedure:

-

To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 2,4-difluorobenzaldehyde (1.0 mmol, 1.0 equiv).

-

Add anhydrous dichloromethane (5 mL) to dissolve the aldehyde.

-

To the stirred solution, add tert-butyl isocyanide (1.1 mmol, 1.1 equiv) dropwise via syringe.

-

Add glacial acetic acid (1.1 mmol, 1.1 equiv) dropwise via syringe.

-

Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

-

Upon completion, quench the reaction by adding water (10 mL).

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure α-acyloxy amide.

Protocol 2: Synthesis of 1-(cyclohexylcarbamoyl)-1-(2,4-difluorophenyl)methyl benzoate

This protocol demonstrates the use of a different isocyanide (cyclohexyl isocyanide) and carboxylic acid (benzoic acid).

Materials:

-

2,4-Difluorobenzaldehyde (98%)

-

Cyclohexyl isocyanide (98%)

-

Benzoic acid (99%)

-

Dichloromethane (DCM), anhydrous

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Follow the general procedure outlined in Protocol 1, substituting tert-butyl isocyanide with cyclohexyl isocyanide (1.1 mmol, 1.1 equiv) and acetic acid with benzoic acid (1.1 mmol, 1.1 equiv).

-

The reaction is typically complete within 24-48 hours at room temperature.

-

Purification is achieved via silica gel column chromatography.

Data Presentation: Representative Passerini Reactions with 2,4-Difluorobenzaldehyde

The following table summarizes the expected outcomes for the Passerini reaction with 2,4-difluorobenzaldehyde and various coupling partners, based on established methodologies for similar substrates.[4]

| Entry | Isocyanide | Carboxylic Acid | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | tert-Butyl isocyanide | Acetic acid | DCM | 24 | RT | 85-95 |

| 2 | Cyclohexyl isocyanide | Benzoic acid | DCM | 24 | RT | 80-90 |

| 3 | Benzyl isocyanide | Propionic acid | THF | 36 | RT | 75-85 |

| 4 | tert-Butyl isocyanide | Benzoic acid | DCM | 24 | RT | 88-96 |

Troubleshooting and Causality in Experimental Choices

-

Low Yields: If low yields are observed, ensure all reagents are pure and the aldehyde has not been oxidized. Increasing the concentration of the reactants can also improve the yield.[1] For less reactive substrates, gentle heating (e.g., 40 °C) may be beneficial.

-

Side Reactions: The formation of byproducts can sometimes occur. Purification by column chromatography is generally effective in isolating the desired α-acyloxy amide.

-

Choice of Isocyanide: The reactivity of the isocyanide can influence the reaction rate. Electron-rich isocyanides tend to react faster.

-

Choice of Carboxylic Acid: The acidity of the carboxylic acid can affect the reaction rate. More acidic carboxylic acids may lead to faster reactions.

Conclusion

The Passerini reaction offers a highly efficient and versatile method for the synthesis of α-acyloxy amides containing the medicinally important 2,4-difluorophenyl group. The protocols outlined in these application notes provide a robust foundation for researchers to explore the synthesis of novel compounds with potential therapeutic applications. The high degree of functional group tolerance and the operational simplicity of the Passerini reaction make it an invaluable tool in the modern drug discovery workflow.

References

- Passerini, M. Gazz. Chim. Ital.1921, 51, 126-129.

-

Wikipedia. Passerini reaction. [Link]

-

Banfi, L.; Riva, R. The Passerini Reaction. Org. React.2005 , 65, 1-140. [Link]

-

O'Hagan, D. Understanding organofluorine chemistry. An introduction to the C–F bond. Chem. Soc. Rev.2008 , 37, 308-319. [Link]

-

Organic Chemistry Portal. Passerini Reaction. [Link]

-

Barreto, A. S.; Vercillo, O. E.; Andrade, C. K. Z. Passerini Reaction. J. Braz. Chem. Soc.2011 , 22, 462-467. [Link]

-

Dömling, A.; Ugi, I. Multicomponent Reactions with Isocyanides. Angew. Chem. Int. Ed.2000 , 39, 3168-3210. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Removal of Unreacted 2,4-Difluoroaniline from Formamide Product

Welcome to the technical support center for synthetic chemistry challenges. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in purifying their desired formamide product from unreacted 2,4-difluoroaniline. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to help you resolve these common purification hurdles effectively.

Frequently Asked Questions (FAQs)

Q1: Why is it so challenging to separate my N-(2,4-difluorophenyl)formamide product from the 2,4-difluoroaniline starting material?

The primary difficulty lies in the similar physicochemical properties of the starting material and the product. Both molecules share the same difluorophenyl group, leading to comparable polarities and solubilities in common organic solvents.

-

2,4-Difluoroaniline (Starting Material): This is a primary amine, which makes it basic. It is a light yellow, oily liquid at room temperature.[1][2]

-

N-(2,4-difluorophenyl)formamide (Product): This is an amide. While still polar, the amide functional group is significantly less basic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. Amides of this type are often crystalline solids at room temperature.

The key to successful separation is to exploit the one major chemical difference between them: the basicity of the amine.

| Property | 2,4-Difluoroaniline (Reactant) | N-(2,4-difluorophenyl)formamide (Product) | Rationale for Separation |

| Chemical Class | Primary Aromatic Amine | Secondary Amide | The amine is basic; the amide is neutral. This is the most significant difference to exploit. |

| Boiling Point | ~170 °C @ 753 mmHg[2][3][4] | Expected to be >200 °C | Vacuum distillation is possible but challenging due to high boiling points and potential for thermal decomposition.[5] |

| Melting Point | -7.5 °C[2][3][4] | Expected to be a solid (e.g., a related benzamide melts at 110-112 °C[6]) | If the product is a solid, recrystallization is a highly effective purification method.[7] |

| Basicity (pKa of conj. acid) | ~3.2 (Estimated for anilines) | ~ -1 (Typical for amides) | The large difference in basicity allows for selective protonation and extraction into an aqueous acid phase.[8][9] |

| Solubility | Soluble in most organic solvents; sparingly soluble in water but very soluble in aqueous acid.[4][8] | Soluble in polar organic solvents; insoluble in water and aqueous acid. | This differential solubility is the basis for acid-base extraction. |

Q2: What are the primary methods I should consider for this purification, and how do I choose the right one?

There are three primary methods to consider, and the choice depends on the scale of your reaction, the required purity, and the physical state of your product. The most common and often easiest method is acid-base extraction.

Caption: Decision workflow for selecting a purification technique.

Q3: How do I perform an acid-base extraction to remove the aniline?

This technique leverages the basicity of the unreacted 2,4-difluoroaniline. By washing your organic solution with a dilute aqueous acid, you can selectively protonate the aniline, forming a water-soluble salt (2,4-difluoroanilinium chloride). This salt will partition into the aqueous layer, leaving your neutral formamide product behind in the organic layer.[8][9]

-

Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent like ethyl acetate, dichloromethane (DCM), or diethyl ether. Use a volume that fully dissolves the material (e.g., 10-20 mL per gram of crude product). Transfer this solution to a separatory funnel.

-

Acid Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel.

-

Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds, venting periodically.

-

Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The top layer is typically the organic layer (unless using a dense solvent like DCM, which will be the bottom layer). Drain the lower (aqueous) layer.

-

Repeat: Repeat the acid wash (steps 2-4) one or two more times to ensure all the aniline has been removed.

-

Neutral Wash: Wash the organic layer with an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.

-

Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution. This helps to remove any remaining water from the organic layer.

-

Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield your purified formamide product.

-

Problem: An emulsion (a stable suspension of the two layers) forms and the layers won't separate.

-

Cause: Vigorous shaking or the presence of surfactants.

-

Solution: Let the funnel stand for a longer period. Gently swirl the funnel instead of shaking. Add a small amount of brine, which can help break up emulsions by increasing the ionic strength of the aqueous phase.

-

-

Problem: My product is acid-sensitive and might hydrolyze.

-

Cause: The amide bond can be susceptible to acid-catalyzed hydrolysis, especially with prolonged exposure or heat.

-

Solution: Use a milder acid, such as 10% aqueous ammonium chloride (NH₄Cl), or perform the extraction quickly and at a low temperature. Alternatively, consider using flash chromatography as your primary purification method.

-

Caption: Step-by-step workflow for acid-base liquid-liquid extraction.

Q4: When should I use flash column chromatography and what is the general procedure?

Flash chromatography is an excellent choice when acid-base extraction fails to provide sufficient purity, if your product is acid-sensitive, or if you need very high purity material on a small to medium scale (milligrams to several grams).[10][11][12] This technique separates compounds based on their differential adsorption to a solid stationary phase (usually silica gel) as a liquid mobile phase passes through it.[10]

-

TLC Analysis: First, develop a solvent system using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture (e.g., hexane/ethyl acetate) where your formamide product has an Rf value of approximately 0.25-0.35, and there is good separation from the 2,4-difluoroaniline spot.

-

Column Packing: Pack a glass column with silica gel (230-400 mesh is standard for flash chromatography) as a slurry in your chosen mobile phase.[13] Ensure the silica bed is level and free of air bubbles.

-

Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM). Adsorb this solution onto a small amount of silica gel by concentrating it to a dry powder. Carefully add this dry powder to the top of the packed column.

-

Elution: Add the mobile phase to the top of the column and apply positive pressure (using a flow controller or bulb) to push the solvent through the column at a steady rate.

-

Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by collecting small spots from the fractions onto a TLC plate and visualizing them under UV light.

-

Combine and Concentrate: Combine the fractions that contain your pure product and concentrate them using a rotary evaporator.

-

Problem: Poor separation between the product and aniline.

-

Cause: The solvent system is not optimized.

-

Solution: Re-evaluate your TLC analysis. Try different solvent systems. A less polar system (more hexane, less ethyl acetate) will generally result in lower Rf values and may improve the separation between two closely-eluting spots.

-

-

Problem: The aniline spot is tailing badly on the column.

-

Cause: The basic amine is interacting strongly with the acidic silica gel.

-

Solution: As mentioned, add a small percentage (0.1-0.5%) of a basic modifier like triethylamine to your eluent.[13] This will compete for the acidic sites on the silica, allowing the aniline to elute more cleanly.

-

Q5: Is recrystallization a viable method for purifying my solid formamide product?

Yes, if your formamide product is a solid, recrystallization is one of the most powerful techniques for achieving high purity.[7][14][15] The principle is to dissolve the impure solid in a minimum amount of a hot solvent in which the product has high solubility, but the impurities (unreacted aniline) have either very high or very low solubility. As the solution cools slowly, the solubility of your product decreases, and it crystallizes out, leaving the impurities behind in the solvent (mother liquor).[14][15]

-

Solvent Selection: Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water) to find a suitable one. A good solvent will dissolve the product when hot but not when cold.[7]

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a stir bar). Continue adding small portions of hot solvent until the solid just dissolves. Do not add excess solvent.[16]

-

Cooling: Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming pure crystals.[16]

-

Crystallization: Once the solution has reached room temperature, you can place it in an ice-water bath to maximize the yield of crystals.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing & Drying: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals in a desiccator or a vacuum oven.

-

Problem: The product "oils out" instead of forming crystals.

-

Cause: The solution is supersaturated above the melting point of your product. This is common for compounds with lower melting points.[17]

-

Solution: Reheat the solution to dissolve the oil. Add a bit more solvent. Let it cool even more slowly. Scratching the inside of the flask with a glass rod at the solvent line can initiate crystallization. Adding a "seed crystal" from a previous pure batch can also help.[17]

-

-

Problem: No crystals form upon cooling.

-

Cause: Too much solvent was added, or the solution is not saturated.

-

Solution: Evaporate some of the solvent by gently heating the solution and then allow it to cool again. If using a two-solvent system, you may need to adjust the solvent ratio.[18]

-

References

-

2,4-Difluoro Aniline - ChemBK. Available at: [Link]

-

Chemical Properties of 2,4-Difluoroaniline (CAS 367-25-9) - Cheméo. Available at: [Link]

-

2,4-Difluoroaniline | C6H5F2N | CID 9709 - PubChem. Available at: [Link]

-

How do I remove aniline from the reaction mixture? - ResearchGate. Available at: [Link]

-

Aniline - Lab preparation, Properties, Reactions and Uses. - Online Chemistry notes. Available at: [Link]

-

How to obtain pure aniline from a mixture of phenol and aniline? - ResearchGate. Available at: [Link]

- US1908951A - Method of separating alkyl anilines - Google Patents.

-

anisylsulfanylmethylisocyanide - Organic Syntheses Procedure. Available at: [Link]

-

Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides - PMC. Available at: [Link]

-

Preparation of formamide - PrepChem.com. Available at: [Link]

-

2,4-Difluoroaniline - SIELC Technologies. Available at: [Link]

-

How can I remove formamide azeotropically? - ResearchGate. Available at: [Link]

-

Recrystallization - University of California, Los Angeles. Available at: [Link]

-

The Preparation of Formamide from Ethyl Formate and Ammonium Hydroxide - American Journal of Science. Available at: [Link]

-

Flash Chromatography: A Speedy Solution for Separation & Purification - Modus. Available at: [Link]

-

Lab Procedure: Recrystallization | Chemistry - ChemTalk. Available at: [Link]

-

Enabling facile, rapid and successful chromatographic Flash purification - Chromatography Today. Available at: [Link]

-

Application of Flash Chromatography in Purification of Natural and Synthetic Products - ResearchGate. Available at: [Link]

-

Purification of Organic Compounds by Flash Column Chromatography - Organic Syntheses. Available at: [Link]

-

Step B: Preparation of 2,4-difluoroaniline - PrepChem.com. Available at: [Link]

-

Recrystallization (chemistry) - Wikipedia. Available at: [Link]

-

N-(2,4-Difluorophenyl)-2-fluorobenzamide - MDPI. Available at: [Link]

- US4294988A - Method of preparing 2,4-difluoroaniline - Google Patents.

- EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents.

-

Recrystallization using two solvents - YouTube. Available at: [Link]

-

How to Perform a Recrystallization - Ventura College Organic Chemistry Lab. Available at: [Link]

-

Chemical Properties of Formamide (CAS 75-12-7) - Cheméo. Available at: [Link]

-

Formamide - Wikipedia. Available at: [Link]

- CN102942500A - Preparation method of N-formamide compound - Google Patents.

-

N-heterocyclic carbene supported zinc catalysed N-formylation of diverse N-H functionalities with carbon dioxide under ambient c - Rsc.org. Available at: [Link]

-

Preparation of N-Formylamides by Oxidative Cleavage of N-Acylaminoacids - Organic Syntheses Procedure. Available at: [Link]

-

Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide - PMC - NIH. Available at: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chembk.com [chembk.com]

- 3. 2,4-Difluoroaniline | 367-25-9 [chemicalbook.com]

- 4. 2,4-Difluoroaniline | C6H5F2N | CID 9709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Recrystallization [sites.pitt.edu]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. blog.chromatographydirect.com [blog.chromatographydirect.com]

- 11. chromatographytoday.com [chromatographytoday.com]

- 12. researchgate.net [researchgate.net]

- 13. orgsyn.org [orgsyn.org]

- 14. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]

- 15. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 16. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. m.youtube.com [m.youtube.com]

Technical Support Center: Optimizing Temperature for 2,4-Difluoroaniline Formylation

Answering your request, here is the technical support center with troubleshooting guides and FAQs.

Welcome to the technical support guide for the formylation of 2,4-difluoroaniline. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the critical parameter of reaction temperature. As a key building block in pharmaceuticals, achieving high yield and purity of N-(2,4-difluorophenyl)formamide is paramount. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important transformation.

Section 1: Fundamental Principles - The Role of Temperature

This section addresses the core scientific principles governing the impact of temperature on the formylation reaction.

Q1: Why is temperature a critical parameter in the formylation of 2,4-difluoroaniline?

Temperature is a pivotal control point in this reaction for several reasons:

-

Activation Energy: Like most chemical reactions, the formylation of an amine requires a certain amount of energy, the activation energy, to proceed. Supplying thermal energy (heat) increases the kinetic energy of the reactant molecules, leading to more frequent and energetic collisions, thus accelerating the reaction rate.

-

Nucleophilicity of the Amine: 2,4-difluoroaniline is an electron-deficient aromatic amine. The two fluorine atoms are electron-withdrawing groups, which decrease the electron density on the nitrogen atom, making it less nucleophilic than aniline.[1][2] Consequently, higher temperatures may be required to drive the reaction to completion compared to more electron-rich anilines.

-

Side Reactions and Decomposition: While higher temperatures increase the rate of the desired formylation, they can also accelerate undesirable side reactions, such as decomposition of the starting material, product, or formylating agent, and the formation of polymeric/tarry byproducts.[3][4] An optimal temperature is one that maximizes the rate of formylation while minimizing these competing pathways.

Q2: What is the general mechanism of formylation with formic acid, and how does temperature influence it?

The most common method for this transformation uses formic acid, often with a catalyst. The mechanism generally involves the activation of formic acid to make it a more potent electrophile.

-

Activation of Formic Acid: In the presence of an acid catalyst, the carbonyl oxygen of formic acid is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2,4-difluoroaniline attacks the activated carbonyl carbon.

-

Proton Transfer & Dehydration: A series of proton transfers occurs, followed by the elimination of a water molecule to yield the final N-(2,4-difluorophenyl)formamide product.[1]

Temperature influences each of these steps, but its most significant impact is on the initial nucleophilic attack and the final dehydration step. Higher temperatures provide the necessary energy to overcome the activation barrier for these steps.

Q3: How do the electronic properties of 2,4-difluoroaniline affect the required reaction temperature?

The two fluorine substituents on the aromatic ring are strongly electron-withdrawing. This property significantly reduces the basicity and nucleophilicity of the amino group.[5] As a result, 2,4-difluoroaniline reacts more slowly than unsubstituted aniline. To compensate for this reduced reactivity, the reaction often requires more forcing conditions, such as higher temperatures or longer reaction times, to achieve a satisfactory yield.[1]

Section 2: Troubleshooting Guide for Temperature-Related Issues

This section provides practical solutions to common problems encountered during the formylation of 2,4-difluoroaniline.

Q1: My reaction is sluggish or showing no conversion. Is increasing the temperature always the right solution?

Not necessarily. While low temperature is a likely cause, other factors should be considered first. This workflow helps diagnose the issue.

Q2: I'm observing significant byproduct formation (e.g., decomposition, tar). Could the temperature be too high?

Yes, this is a classic sign of excessive reaction temperature. High heat can cause the decomposition of reagents or lead to polymerization and other side reactions.[3]

Troubleshooting Steps:

-

Reduce Temperature: Immediately lower the reaction temperature. It is better to have a slower, cleaner reaction than a fast, messy one. Try reducing the temperature by 10-20 °C.

-

Check Reagent Stoichiometry: Ensure the ratio of formylating agent to the amine is correct. An excessive amount of formic acid, especially at high temperatures, can promote side reactions.

-

Consider a Milder Catalyst: If using a strong acid catalyst, switching to a milder one may allow for lower reaction temperatures, thus preventing byproduct formation.[3]

Q3: My yield is low despite complete consumption of the starting material. How can temperature optimization help?

This scenario suggests that the starting material is being converted into something other than the desired product.

-

Possible Cause: The operating temperature might be in a range where byproduct formation is faster than or competitive with the desired formylation. The product itself might also be unstable at the reaction temperature, leading to degradation over time.

-

Solution: Perform a temperature optimization study. Set up several small-scale reactions at different temperatures (e.g., 50 °C, 60 °C, 70 °C, 80 °C) and monitor the appearance of the desired product versus key byproducts over time using an analytical technique like HPLC or GC-MS. This will help you identify a temperature that provides the best selectivity for the N-formylated product.

Q4: I am using a catalyst. How does this affect the optimal temperature range?

Catalysts work by lowering the activation energy of the reaction, which generally allows the reaction to proceed at a lower temperature and/or faster rate. Different catalysts have different optimal operating temperatures.

| Catalyst System | Typical Temperature Range | Reference |

| Zinc Oxide (ZnO) | 70 °C | [6] |

| Molecular Iodine (I₂) | 70 °C | [7] |

| Silica Sulfuric Acid (SSA) | 50-60 °C | [2] |

| Melaminetrisulfonic acid (MTSA) | 60 °C | [6] |

| Neat (Solvent-free, no catalyst) | 60-80 °C | [6][8] |

As the table shows, many catalytic systems for aniline formylation operate effectively in the 50-80 °C range. When using a catalyst, it is often unnecessary and potentially detrimental to use very high temperatures.

Section 3: Experimental Protocols & Optimization

Protocol 1: General Procedure for Formylation of 2,4-Difluoroaniline with Formic Acid (Catalytic, Solvent-Free)

This is a representative protocol and should be optimized for your specific catalyst and scale.

Materials:

-

2,4-Difluoroaniline

-

Formic Acid (≥95%)

-

Catalyst (e.g., Silica Sulfuric Acid, 5 mol%)

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

-

Heating mantle with a temperature controller and thermocouple

Procedure:

-

Setup: To a clean, dry round-bottom flask, add 2,4-difluoroaniline (1.0 eq).

-

Add Catalyst: Add the chosen catalyst (e.g., SSA, 0.05 eq).

-

Add Formylating Agent: Add formic acid (2.0 - 3.0 eq) to the flask.

-

Reaction: Place the flask in the heating mantle and attach the reflux condenser. Begin stirring and heat the mixture to the desired starting temperature (e.g., 60 °C).[2]

-

Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Once the reaction is complete (typically when the starting material is no longer visible by TLC), cool the mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize excess formic acid.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography if necessary.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for optimizing this reaction?

A sensible starting point for a solvent-free formylation of 2,4-difluoroaniline with formic acid is between 60 °C and 70 °C .[2][6][8] This range is often sufficient to achieve a reasonable reaction rate without inducing significant decomposition. From this starting point, you can adjust the temperature up or down in 10 °C increments based on your monitoring results.

Q2: Are there alternative formylating agents that are less sensitive to temperature?

While formic acid is common, other reagents can be used. A mixture of formic acid and acetic anhydride, for instance, generates a more reactive mixed anhydride in situ.[9] This can sometimes allow for lower reaction temperatures or shorter reaction times. However, this reagent is more potent and may require careful temperature control to avoid over-reaction or side products.

Q3: How does solvent choice interact with reaction temperature? What about solvent-free conditions?

-

Solvent-Free (Neat): Many modern procedures for N-formylation are performed under solvent-free conditions.[2][6][7] This approach is environmentally friendly and often leads to faster reaction rates. The reaction temperature in this case directly controls the kinetic energy of the reactants.

-

With Solvent: If a solvent is used (e.g., toluene, DMF), the reaction temperature will be limited by the solvent's boiling point unless conducted in a sealed pressure vessel. The solvent can also play a role in solvating reactants and intermediates, which can influence the reaction pathway and optimal temperature. For example, refluxing in toluene with a Dean-Stark apparatus can be used to remove the water byproduct and drive the reaction to completion.[10]

References

-

Bobbitt, J. M., & Minbiole, K. P. (2014). Formylation of Amines. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]

-

Kim, J.-G., & Jang, D. O. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett, 2010(14), 2093-2096. [Link]

-

Verma, D., et al. (2020). Efficient N-formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst. RSC Advances, 10(70), 42967-42978. [Link]

-

Singh, P., et al. (2017). Synthesis of N-formylation of amines using variousion exchanged forms of Zeolite-A as catalysts. MedCrave Online Journal of Chemistry, 1(2). [Link]

-

Zhang, Y., et al. (2024). N-Formylation of Carbon Dioxide and Amines with EDTA as a Recyclable Catalyst under Ambient Conditions. Molecules, 29(15), 3485. [Link]

-

Niknam, K., & Deris, A. (2011). N-Formylation of Anilines with Silica Sulfuric Acid under Solvent-Free Conditions. Organic Chemistry International, 2011, 1-5. [Link]

-

Pasha, M. A., & Jayashankara, V. P. (2007). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Der Pharma Chemica, 3(2), 70-76. [Link]

- European Patent Office. (1979). Method of preparing 2,4-difluoroaniline. EP0001825A1.

-

PrepChem. (n.d.). Step B: Preparation of 2,4-difluoroaniline. [Link]

-

Ferreira, B. R., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry, 88(17), 12347-12356. [Link]

-

Tan, Y. X., et al. (2024). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Molbank, 2024(1), M1844. [Link]

-

Omondi, B., et al. (2016). N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1634-1637. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How to Improve Your Yield. [Link]

-

Reddy, G. V., et al. (2024). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. Synlett, 35(03), 329-333. [Link]

-

Chemistry Steps. (2024). Reactions of Aniline. [Link]

-

PrepChem. (n.d.). Synthesis of formamide. [Link]

-

European Patent Office. (1982). Method of preparing 2,4-difluoroaniline. EP0001825B1. [Link]

- Google Patents. (1981). Method of preparing 2,4-difluoroaniline. US4294988A.

-

Sharma, S. D., & Kaur, S. (2012). N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. JETIR, 1(1). [Link]

-

European Patent Office. (2021). METHOD FOR PREPARING FORMAMIDE COMPOUND. EP3260441B1. [Link]

-

Tanasa, F., & Onciu, M. (2010). FORMAMIDE, A NOVEL CHALLENGING REAGENT FOR THE DIRECT SYNTHESIS OF NON-N-SUBSTITUTED CYCLIC IMIDES. Cellulose Chemistry and Technology, 44(4-6), 145-150. [Link]

-

Organic Syntheses Procedure. (n.d.). 4-Phenylbenzaldehyde. [Link]

-

Esche, E., et al. (2019). Green Process Design for Reductive Hydroformylation of Renewable Olefin Cuts for Drop-In Diesel Fuels. ChemSusChem, 12(16), 3788-3797. [Link]

Sources

- 1. Efficient N -formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07476D [pubs.rsc.org]

- 2. scispace.com [scispace.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Green Process Design for Reductive Hydroformylation of Renewable Olefin Cuts for Drop‐In Diesel Fuels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 6. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. jetir.org [jetir.org]

- 10. N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Solubility Solutions for Fluorinated Formamides

ID: TS-SOL-FL-001 Status: Active Last Updated: February 26, 2026 Department: Chemical Synthesis & Process Development

Executive Summary: The "Fluorous" Paradox

Welcome to the technical support hub for fluorinated chemistries. If you are accessing this guide, you are likely facing the "Fluorous Effect" : a phenomenon where highly fluorinated formamides refuse to dissolve in standard organic solvents (DCM, THF, Toluene) and aqueous buffers.

Fluorine’s low polarizability and high electronegativity create a "third phase" of solubility. Perfluorinated chains segregate from hydrocarbon solvents, while the formamide moiety (

Diagnostic: Assessing Your Solubility Profile

Before selecting a solvent system, categorize your substrate using the table below. The ratio of Fluorine-to-Carbon (F/C) determines the dominant intermolecular force.

Table 1: Solubility Classification of Fluorinated Formamides

| Class | F-Content Description | Dominant Force | Recommended Primary Solvent |

| Type A | Lightly Fluorinated (e.g., Mono-CF3, Aryl-F) | Dipole-Dipole / H-Bonding | DMSO, DMF, DMAc |

| Type B | Oligofluorinated (e.g., Short chain | Mixed (Lipophobic/Hydrophobic) | HFIP , TFE, or DCM/HFIP mixtures |

| Type C | Perfluorinated (e.g., Long chain | Fluorous Segregation | Perfluorohexane (FC-72), Trifluorotoluene (BTF) |

| Type D | Aggregating Amides (Peptidomimetic Formamides) | Intermolecular H-Bonding ( | HFIP (Pure or as additive) |

The "Magic Bullet": Hexafluoroisopropanol (HFIP)

For 90% of cases involving fluorinated formamides that crash out of DCM or Methanol, 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) is the solution.

Why HFIP Works (Mechanism of Action)

-

Hydrogen Bond Donation: HFIP is a potent H-bond donor (

value = 1.96). It aggressively solvates the formamide carbonyl oxygen, disrupting the intermolecular H-bonds that cause aggregation/precipitation [1][3]. -

Fluorous Affinity: The

groups in HFIP provide a "fluorous-friendly" environment that interacts favorably with the fluorinated tails of your substrate, bridging the gap between the fluorous solute and organic co-solvents [2]. -

Low Nucleophilicity: Unlike Methanol or Ethanol, HFIP is bulky and electron-poor, making it non-nucleophilic. It rarely interferes with electrophilic formylation or coupling reactions [5].

Critical Warning: Acidity

HFIP is acidic (

-

Risk: Acid-labile protecting groups (e.g., Trityl, Boc) may degrade upon prolonged heating in neat HFIP.

-

Mitigation: Use HFIP as a co-solvent (10-20% v/v in DCM) rather than a neat solvent if acid sensitivity is a concern.

Workflow: Step-by-Step Solubilization Protocol

Scenario: You have a fluorinated formamide intermediate that appears as a "gum" or fine precipitate in DCM.

Step 1: The "Doping" Method (Standard Protocol)

-

Suspend the insoluble material in Dichloromethane (DCM) (0.1 M concentration target).

-

Add HFIP dropwise while stirring.

-

Observation Point: Most Type B fluorinated amides will dissolve once the HFIP concentration reaches 10-15% v/v.

-

If dissolution is incomplete, increase HFIP to 30% v/v.

Step 2: The "Thermal Shock" (For Stubborn Aggregates)

-

Place the suspension in a sealed pressure vial.

-

Add Trifluoroethanol (TFE) or HFIP .

-

Sonicate for 5 minutes at 40°C.

-

Note: Fluorinated chains often have high lattice energy. Sonication breaks the crystal packing, allowing the solvent to intercalate.

Step 3: The Fluorous Biphasic System (For Type C - Perfluorinated)

If the compound is heavily fluorinated (

-

Dissolve the compound in Trifluorotoluene (BTF) or warm Perfluorohexane .

-

If a reaction is required, use a biphasic system (Fluorous Solvent + Organic Solvent).[3]

-

Heat to >60°C to induce a single phase (miscibility often increases with temperature), react, and cool to separate phases for purification [6].

Decision Logic Visualization

The following diagram illustrates the decision process for selecting the correct solvent system based on your compound's behavior.

Figure 1: Decision tree for selecting solvents based on fluorination level and aggregation state.

Frequently Asked Questions (FAQs)

Q1: I need to take an NMR of my fluorinated formamide, but it crashes out of CDCl3. What should I use?

-

Answer: Do not use DMSO-d6 immediately, as it is hygroscopic and difficult to remove.

-

Recommendation: Use CDCl3 + 10% HFIP (non-deuterated is fine if you block the region 4.0-5.0 ppm, or buy expensive deuterated HFIP).

-

Alternative: Acetone-d6 often works better than Chloroform for fluorinated compounds due to its dipole moment, or TFE-d3 if available.

-

Q2: Will HFIP react with my formamide?

-

Answer: Generally, no. HFIP is a poor nucleophile.[4][5][6] However, it is a strong H-bond donor. This means it will coordinate strongly to the carbonyl oxygen of your formamide. This can shift your NMR signals (downfield shift of C=O) and potentially alter reaction kinetics (by activating the electrophile), but it will not chemically degrade the formamide bond under standard conditions [3].

Q3: My compound is an oil in HFIP but a solid in DCM. How do I crystallize it?

-

Answer: This is a common "oiling out" phenomenon.

-

Protocol: Dissolve in a minimum amount of warm HFIP or TFE. Add a non-polar anti-solvent like Hexane or Heptane dropwise. If it oils out, reheat to dissolve the oil, then let it cool very slowly in a Dewar flask. The presence of the fluorinated alcohol usually helps organize the crystal lattice.

-

Q4: Can I use TFE (Trifluoroethanol) instead of HFIP?

-

Answer: Yes, but TFE is less potent. TFE is cheaper and has a lower boiling point, but HFIP is a stronger H-bond donor and better at disrupting stubborn aggregates. If TFE fails, upgrade to HFIP [2][4].

References

-

University of Rochester. (n.d.). Solvent: Hexafluoroisopropanol (HFIP).[1][2][5] Department of Chemistry. Retrieved from [Link]

-

Shuklov, I. A., et al. (2015).[7] Fluorinated alcohols as solvents, co-solvents and additives in homogeneous catalysis. ResearchGate. Retrieved from [Link]

-

Colomer, I., et al. (2017). Hexafluoroisopropanol as a highly versatile solvent.[4] Peking University Shenzhen Graduate School. Retrieved from [Link]

Sources

- 1. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]

- 2. Sixty Solvents [chem.rochester.edu]

- 3. Fluorous Solvents | TCI AMERICA [tcichemicals.com]

- 4. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 5. rua.ua.es [rua.ua.es]

- 6. Hexafluoroisopropanol (HFIP) Promoted Disulfidation and Diselenation of Alkyne, Alkene, and Allene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Validation & Comparative

A Comparative Guide to Identifying Rotamers of N-(2,4-difluorophenyl)formamide using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

The Significance of Amide Rotamers

Amide bonds are fundamental building blocks in chemistry and biology, notably forming the backbone of proteins.[1] Due to the partial double bond character of the C-N bond, rotation around it is restricted, leading to the existence of distinct rotational isomers, or rotamers, typically designated as cis and trans.[2] The relative population and the energy barrier to interconversion between these rotamers can significantly influence a molecule's three-dimensional structure, and consequently, its biological activity and material properties.[3] N-(2,4-difluorophenyl)formamide presents a clear and instructive example of this phenomenon, where the formyl proton and the N-H proton can be either on the same side (cis) or opposite sides (trans) of the C-N bond.

NMR Spectroscopy: The Tool of Choice for Dynamic Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful technique for studying the structure and dynamics of molecules in solution.[4][5] Unlike diffraction methods that provide a static picture of a molecule in a crystalline state, NMR allows for the observation of molecules in a more biologically and chemically relevant solution state. For dynamic processes like rotameric interconversion, NMR is particularly insightful.[6] By manipulating experimental parameters, such as temperature, we can "freeze" or "accelerate" the interconversion on the NMR timescale, providing a wealth of information about the individual rotamers and the kinetics of their exchange.[7][8]

Experimental Protocol: A Step-by-Step Guide to NMR Analysis

A successful NMR experiment for identifying and characterizing the rotamers of N-(2,4-difluorophenyl)formamide requires careful consideration of several factors.

Sample Preparation and Solvent Selection

A standard sample concentration of 5-10 mg of N-(2,4-difluorophenyl)formamide in 0.5-0.7 mL of a deuterated solvent is typically sufficient. The choice of solvent is critical. A solvent like deuterated chloroform (CDCl₃) is a good starting point due to its ability to dissolve a wide range of organic compounds and its relatively low boiling point, which is a consideration for variable temperature experiments. For broader temperature ranges, deuterated toluene or dimethyl sulfoxide (DMSO-d₆) can be employed.

Initial 1D ¹H NMR at Room Temperature

The first step is to acquire a standard one-dimensional proton (¹H) NMR spectrum at room temperature.[9] Due to the slow rotation around the amide bond at this temperature, you will likely observe two distinct sets of signals, one for each rotamer.

Key Signals to Observe:

-

Formyl Proton (CHO): This proton will appear as two distinct singlets or doublets (if coupled to the N-H proton) in the downfield region of the spectrum (typically δ 8.0-8.5 ppm). The relative integration of these two peaks provides a direct measure of the population ratio of the two rotamers at room temperature.

-

N-H Proton: Similar to the formyl proton, the N-H proton will also show two separate signals, often broad due to quadrupolar coupling with the nitrogen atom and chemical exchange.

-